Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate
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Overview
Description
Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound consists of a phenyl group attached to a benzo[d][1,3]dioxole ring, which is further substituted with tert-butyl and trichloromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the trichloromethyl group: This can be accomplished through halogenation reactions using reagents like trichloromethyl chloroformate.
Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate under controlled conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl (5-methyl-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate: Similar structure but with a methyl group instead of a tert-butyl group.
Phenyl (5-(tert-butyl)-2-(chloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
Uniqueness
Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is unique due to the presence of both tert-butyl and trichloromethyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
phenyl N-[5-tert-butyl-2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3NO4/c1-17(2,3)12-9-10-14-15(11-12)27-19(26-14,18(20,21)22)23-16(24)25-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCOHSMNDVHKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(Cl)(Cl)Cl)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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